Product packaging for p-Aminosalicylic acid hydrazide(Cat. No.:CAS No. 6946-29-8)

p-Aminosalicylic acid hydrazide

Cat. No.: B045826
CAS No.: 6946-29-8
M. Wt: 167.17 g/mol
InChI Key: FYZGXAKJVDHGDR-UHFFFAOYSA-N
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Description

4-amino-2-hydroxybenzenecarbohydrazide is a multifunctional aromatic hydrazide derivative of significant interest in chemical and pharmaceutical research. This compound features a unique molecular scaffold that combines a phenolic hydroxyl group, a primary amine, and a carbohydrazide moiety, making it a highly versatile building block for synthesizing diverse heterocyclic compounds and complex molecular architectures. Its primary research application lies in its role as a key precursor for the development of novel ligands with potential chelating properties for metal ions, which can be utilized in catalysis or the synthesis of metal-organic frameworks (MOFs). Furthermore, the presence of multiple functional groups allows for its incorporation into the synthesis of various pharmacologically active scaffolds, including benzoxazoles, quinazolines, and other fused heterocycles, which are prevalent in medicinal chemistry programs targeting a range of biological pathways. Researchers also value 4-amino-2-hydroxybenzenecarbohydrazide for its potential in materials science, particularly in the design of organic molecules with specific electronic or photophysical characteristics. This product is intended for research and laboratory use only and is not for diagnostic, therapeutic, or any other human use. It is supplied with high-purity specifications to ensure consistent and reliable performance in your synthetic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3O2 B045826 p-Aminosalicylic acid hydrazide CAS No. 6946-29-8

Properties

IUPAC Name

4-amino-2-hydroxybenzohydrazide
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InChI

InChI=1S/C7H9N3O2/c8-4-1-2-5(6(11)3-4)7(12)10-9/h1-3,11H,8-9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FYZGXAKJVDHGDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
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DSSTOX Substance ID

DTXSID30219623
Record name p-Aminosalicylic acid hydrazide
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Molecular Weight

167.17 g/mol
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CAS No.

6946-29-8
Record name p-Aminosalicylic acid hydrazide
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Foundational & Exploratory

Spectroscopic Analysis of p-Aminosalicylic Acid Hydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the spectroscopic analysis of p-aminosalicylic acid hydrazide (4-amino-2-hydroxybenzohydrazide), a compound of interest in pharmaceutical research. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted spectroscopic characteristics based on its chemical structure, alongside a comparative analysis with its close structural isomer, 4-aminobenzohydrazide, and its parent compound, p-aminosalicylic acid.

This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding for the characterization of this compound.

Molecular Structure

This compound (Molecular Formula: C₇H₉N₃O₂) is a derivative of salicylic acid, incorporating a hydrazide functional group in place of the carboxylic acid's hydroxyl group, and an amino group at the para position relative to the carbonyl.[1][2][3] The presence of aromatic protons, amine and hydroxyl groups, and the hydrazide moiety gives rise to a characteristic spectroscopic fingerprint. A publication by Kargar et al. (2012) has confirmed the crystal structure of this compound.[4][5]

Spectroscopic Analysis

The following sections detail the expected and comparative data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analysis of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amine, hydroxyl, and hydrazide groups. The exact chemical shifts will be influenced by the solvent used. Based on the structure and data from analogous compounds, the following table summarizes the predicted and comparative ¹H NMR data.

Functional Group This compound (Predicted, in DMSO-d₆) 4-Aminobenzohydrazide (Experimental, in DMSO-d₆)[6] p-Aminosalicylic Acid (Experimental, in DMSO-d₆)[7]
Aromatic CH (ortho to -C=O)~ 7.5 - 7.7 ppm (d)7.56 ppm (d)7.46 ppm (d)
Aromatic CH (ortho to -OH)~ 6.1 - 6.3 ppm (d)N/A6.12 ppm (dd)
Aromatic CH (meta to -C=O)~ 6.0 - 6.2 ppm (s)6.54 ppm (d)6.01 ppm (d)
-NH₂ (Amine)~ 5.6 - 5.8 ppm (s, broad)5.59 ppm (s)~5.9 ppm (s, broad)
-NH-NH₂ (Hydrazide)~ 4.3 - 4.5 ppm (s, broad, NH₂) and ~9.3 - 9.5 ppm (s, broad, NH)4.32 ppm (s, NH₂) and 9.30 ppm (s, NH)N/A
-OH (Hydroxyl)~ 10.0 - 12.0 ppm (s, broad)N/A~11.0 - 12.0 ppm (s, broad)
-COOH (Carboxylic Acid)N/AN/A~11.0 - 12.0 ppm (s, broad)

Note: s = singlet, d = doublet, dd = doublet of doublets. Chemical shifts are approximate and can vary based on experimental conditions.

The key difference in the predicted spectrum of this compound compared to 4-aminobenzohydrazide is the presence of a signal for the hydroxyl group and the distinct splitting pattern of the aromatic protons due to the different substitution pattern.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The predicted chemical shifts for this compound are based on standard values for substituted benzene rings.

Carbon Atom This compound (Predicted) p-Aminosalicylic Acid (Experimental)[8]
C=O (Carbonyl)~ 165 - 170 ppm~ 172 ppm
C-OH (Aromatic)~ 160 - 165 ppm~ 161 ppm
C-NH₂ (Aromatic)~ 150 - 155 ppm~ 152 ppm
C-C=O (Aromatic)~ 110 - 115 ppm~ 112 ppm
Aromatic CH~ 105 - 130 ppm~ 108, 118, 131 ppm
Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups. The characteristic vibrational frequencies are summarized below.

Functional Group Vibrational Mode This compound (Predicted Wavenumber, cm⁻¹) 4-Aminobenzohydrazide (Experimental Wavenumber, cm⁻¹)[6]
O-H (Hydroxyl)Stretching3200 - 3600 (broad)N/A
N-H (Amine & Hydrazide)Stretching3100 - 3500 (multiple bands)~3200 - 3400
C=O (Amide I)Stretching1640 - 1680~1650
N-H (Amide II)Bending1580 - 1620~1600
C=C (Aromatic)Stretching1450 - 1600~1500 - 1600
C-O (Hydroxyl)Stretching1200 - 1300N/A
C-N (Amine)Stretching1250 - 1350~1300
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ should be observed at m/z 167.17.[2]

Method Expected Observations Comparative Data for 4-Aminobenzohydrazide[6]
Electron Ionization (EI-MS) Molecular Ion: m/z = 167Key Fragments: - Loss of NH₂NH₂ (m/z = 135)- Loss of C=O (m/z = 139)- Fragments corresponding to the substituted aromatic ring.Molecular Ion: m/z = 151Base Peak: m/z = 120 (loss of NHNH₂)Other Fragments: m/z = 92, 65
Electrospray Ionization (ESI-MS) Protonated Molecule [M+H]⁺: m/z = 168Protonated Molecule [M+H]⁺: m/z = 152

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. These should be adapted based on the specific instrumentation and experimental goals.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). Ensure the sample is fully dissolved.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

    • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans for a good signal-to-noise ratio.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • EI-MS: A direct insertion probe can be used for solid samples.

    • ESI-MS: The sample solution is infused directly or via an LC system into the ESI source.

  • Acquisition:

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • For tandem MS (MS/MS), select the molecular ion (or protonated molecule) and fragment it to obtain structural information.

Visualizations

The following diagrams illustrate the experimental workflow and a key structural comparison.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample p-Aminosalicylic Acid Hydrazide NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Experimental workflow for the spectroscopic analysis of this compound.

structural_comparison cluster_target This compound cluster_isomer 4-Aminobenzohydrazide (Isomer) PAS_H Structure with 2-OH group ABH Structure without 2-OH group PAS_H->ABH Structural Difference: Absence of Hydroxyl Group

References

P-Aminosalicylic Acid Hydrazide: A Prodrug Approach in Tuberculosis Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-aminosalicylic acid hydrazide as a prodrug, focusing on its proposed activation pathway and its role in the broader context of anti-tuberculosis therapy. While direct and extensive research on this compound is limited, this guide synthesizes the well-established mechanism of its parent compound, p-aminosalicylic acid (PAS), and relevant studies on hydrazide derivatives and mutual prodrugs to present a scientifically grounded understanding of its function.

Introduction: The Prodrug Strategy in Tuberculosis Treatment

The long duration and multidrug regimen of tuberculosis (TB) treatment necessitate the development of novel therapeutic strategies to enhance efficacy, reduce toxicity, and combat drug resistance. The prodrug approach, where an inactive compound is metabolized into a pharmacologically active agent in vivo, is a well-established strategy in medicine. In the context of TB, p-aminosalicylic acid (PAS) itself is a prodrug that targets the folate biosynthesis pathway in Mycobacterium tuberculosis. This guide focuses on a derivative of PAS, this compound, and explores its potential as a prodrug, likely designed to release the active PAS upon enzymatic activation.

Proposed Activation Pathway of this compound

Based on the chemical structure and the known metabolism of similar compounds, this compound is hypothesized to act as a prodrug that undergoes hydrolysis to release p-aminosalicylic acid (PAS) and hydrazine. The released PAS then enters its established activation pathway within Mycobacterium tuberculosis.

The activation of PAS is a two-step enzymatic process that integrates it into the mycobacterial folate biosynthesis pathway:

  • Conversion by Dihydropteroate Synthase (DHPS): PAS, being a structural analog of p-aminobenzoic acid (PABA), is recognized as a substrate by the enzyme dihydropteroate synthase (DHPS). DHPS catalyzes the condensation of PAS with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form a hydroxylated dihydropteroate analog.[1][2][3]

  • Action of Dihydrofolate Synthase (DHFS): The resulting hydroxylated intermediate is then a substrate for dihydrofolate synthase (DHFS), which adds a glutamate moiety to produce a hydroxyl dihydrofolate antimetabolite.[1][2]

  • Inhibition of Dihydrofolate Reductase (DHFR): This final hydroxyl dihydrofolate antimetabolite acts as a potent inhibitor of dihydrofolate reductase (DHFR).[1][2] The inhibition of DHFR blocks the synthesis of tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides, leading to the cessation of DNA replication and bacterial growth.[3]

Below is a diagram illustrating the proposed activation pathway.

PAS_Hydrazide_Activation cluster_Mtb Mycobacterium tuberculosis PAS_H p-Aminosalicylic Acid Hydrazide Hydrolysis Hydrolysis PAS_H->Hydrolysis PAS p-Aminosalicylic Acid (PAS) Hydrolysis->PAS Hydrazine Hydrazine Hydrolysis->Hydrazine DHPS Dihydropteroate Synthase (DHPS) PAS->DHPS pABA p-Aminobenzoic Acid (PABA) pABA->DHPS H_DHP Hydroxylated Dihydropteroate DHPS->H_DHP DHFS Dihydrofolate Synthase (DHFS) H_DHP->DHFS H_DHF Hydroxylated Dihydrofolate (Active Metabolite) DHFS->H_DHF DHFR Dihydrofolate Reductase (DHFR) H_DHF->DHFR Tetrahydrofolate Tetrahydrofolate Synthesis DHFR->Tetrahydrofolate DNA_Synthesis DNA Synthesis Tetrahydrofolate->DNA_Synthesis

Caption: Proposed activation pathway of this compound.

Quantitative Data

Quantitative data specifically for this compound is not extensively available in the public domain. However, the data for its active metabolite, p-aminosalicylic acid (PAS), is well-documented. The following table summarizes key quantitative parameters for PAS.

ParameterValueReference
MIC against M. tuberculosis 1 µg/mL[4]
Km of PAS for DHPS 17.7 ± 0.1 µM[2]
Km of pABA for DHPS 11.4 ± 0.1 µM[2]
Protein Binding 50-60%[5]
Half-life ~1 hour[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its parent compound.

Synthesis of a Mutual Prodrug of p-Aminosalicylic Acid and Isoniazid

This protocol is adapted from the synthesis of a mutual prodrug where p-aminosalicylic acid is conjugated with isoniazid, another frontline anti-TB drug.[6][7][8] This serves as a representative example of synthesizing a hydrazide-containing derivative of PAS.

Objective: To synthesize a mutual prodrug of p-aminosalicylic acid and isoniazid.

Materials:

  • p-Aminosalicylic acid (PAS)

  • Isoniazid (INH)

  • Glycine

  • Dicyclohexylcarbodiimide (DCC)

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Sodium bicarbonate solution

  • Hydrochloric acid

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for TLC and column chromatography

Procedure:

  • Protection of PAS: The amino and hydroxyl groups of PAS are first protected to prevent side reactions. This can be achieved using standard protecting group chemistry.

  • Activation of the Carboxylic Acid: The carboxylic acid group of the protected PAS is activated to facilitate amide bond formation. A common method is the use of a coupling agent like dicyclohexylcarbodiimide (DCC) in an aprotic solvent such as DMF.

  • Coupling with Glycine: The activated PAS is then reacted with the amino group of glycine to form an amide bond. The reaction is monitored by thin-layer chromatography (TLC).

  • Purification of the Intermediate: The resulting PAS-glycine conjugate is purified, typically by column chromatography on silica gel, after removal of the dicyclohexylurea byproduct by filtration.

  • Deprotection: The protecting groups on the PAS moiety are removed under appropriate conditions.

  • Coupling with Isoniazid: The carboxylic acid group of the PAS-glycine conjugate is activated with DCC and then reacted with the free amino group of isoniazid to form the final mutual prodrug.

  • Final Purification: The synthesized mutual prodrug is purified by recrystallization or column chromatography.

  • Characterization: The structure of the final compound is confirmed by spectroscopic methods such as IR, 1H NMR, and mass spectrometry, and its purity is assessed by elemental analysis and TLC.

Synthesis_Workflow Start Start Materials: p-Aminosalicylic Acid (PAS) Isoniazid (INH) Glycine Protection Protection of Amino and Hydroxyl Groups of PAS Start->Protection Activation1 Activation of Carboxylic Acid of Protected PAS with DCC Protection->Activation1 Coupling1 Coupling with Glycine Activation1->Coupling1 Purification1 Purification of PAS-Glycine Conjugate Coupling1->Purification1 Deprotection Deprotection of PAS Moiety Purification1->Deprotection Activation2 Activation of Carboxylic Acid of PAS-Glycine with DCC Deprotection->Activation2 Coupling2 Coupling with Isoniazid Activation2->Coupling2 Purification2 Final Purification of Mutual Prodrug Coupling2->Purification2 Characterization Characterization (IR, NMR, MS) Purification2->Characterization End End Product: PAS-INH Mutual Prodrug Characterization->End

Caption: Experimental workflow for the synthesis of a PAS-INH mutual prodrug.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard method for determining the MIC of an anti-tubercular agent against Mycobacterium tuberculosis.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • This compound

  • Sterile 96-well microplates

  • Incubator at 37°C with 5% CO2

Procedure:

  • Preparation of Bacterial Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted in Middlebrook 7H9 broth to a standardized cell density (e.g., McFarland standard 0.5, then further diluted).

  • Serial Dilution of the Compound: this compound is serially diluted in Middlebrook 7H9 broth in a 96-well microplate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Control wells containing bacteria without the compound (positive control) and broth without bacteria (negative control) are included.

  • Incubation: The microplate is sealed and incubated at 37°C in a 5% CO2 atmosphere for 7-14 days.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria. Growth can be assessed visually or by using a growth indicator such as resazurin.

Conclusion

This compound represents a logical extension of the prodrug strategy for PAS in anti-tuberculosis therapy. While direct experimental evidence for its specific activation pathway is not abundant, a scientifically sound hypothesis points towards its hydrolysis to release the active PAS, which then targets the folate biosynthesis pathway in Mycobacterium tuberculosis. This guide provides a foundational understanding for researchers and drug developers interested in exploring hydrazide derivatives of PAS and other anti-tubercular agents. Further research is warranted to validate the proposed activation mechanism and to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound.

References

Methodological & Application

Application of p-Aminosalicylic Acid Hydrazide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para-aminosalicylic acid (p-aminosalicylic acid or PAS) has been a cornerstone in the treatment of tuberculosis for decades. Its hydrazide derivative, p-aminosalicylic acid hydrazide (PAH), serves as a versatile scaffold in medicinal chemistry, enabling the synthesis of a diverse range of bioactive molecules. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of PAH and its derivatives, highlighting their potential in the development of novel therapeutic agents. The hydrazide moiety offers a reactive handle for the synthesis of various derivatives, including Schiff bases, which have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

Synthesis of this compound and Derivatives

Protocol 1: Synthesis of 4-Amino-2-hydroxybenzohydrazide (this compound)

This protocol describes the synthesis of this compound from methyl 4-amino-2-hydroxybenzoate.

Materials:

  • Methyl 4-amino-2-hydroxybenzoate

  • Hydrazine hydrate (80%)

  • Methanol

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • To a solution of methyl 4-amino-2-hydroxybenzoate (1 mmol) in methanol (30 ml), add hydrazine hydrate (80%) (1 mmol).

  • Reflux the mixture with stirring for 30 minutes.[1]

  • After cooling to room temperature, a white precipitate will form.

  • Filter the precipitate and wash it with diethyl ether.

  • Dry the resulting white solid in the air to obtain 4-amino-2-hydroxybenzohydrazide.[1]

  • For crystallization, the crude product can be recrystallized from ethanol by slow evaporation.

Protocol 2: Synthesis of Schiff Bases from this compound

This protocol outlines the general procedure for the synthesis of Schiff bases (hydrazones) by condensing this compound with various aldehydes.

Materials:

  • This compound

  • Substituted aldehyde (e.g., 2,5-dimethoxybenzaldehyde)

  • Methanol

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Dissolve this compound (1 mmol) in methanol.

  • Add the substituted aldehyde (1 mmol) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

  • The resulting Schiff base often precipitates out of the solution upon formation.

  • The product can be collected by filtration, washed with cold methanol, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Biological Activities and Assay Protocols

Anti-inflammatory Activity

Hydrazide derivatives of p-aminosalicylic acid have shown promising anti-inflammatory properties. The following protocol describes a common in vivo assay to evaluate this activity.

Protocol 3: Carrageenan-Induced Paw Edema in Rats

Principle:

Carrageenan injection in the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Materials:

  • Wistar albino rats (180-250 g)

  • Carrageenan (1% w/v in saline)

  • Test compound (this compound derivative)

  • Standard drug (e.g., Diclofenac sodium)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • Plethysmometer or digital calipers

Procedure:

  • Divide the animals into groups (e.g., control, standard, and test groups with different doses).

  • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.

  • Measure the paw volume or diameter immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw swelling in the control group and Vt is the average paw swelling in the treated group.

Quantitative Data for Anti-inflammatory Activity

CompoundAssayOrganism/Cell LineIC50 / % InhibitionReference
Salicylic acid hydrazide derivative (Schiff base of 4-aminotriazole)COX-2 InhibitionIn vitroIC50: 1.76 ± 0.05 µM[2]
Hydrazide-based HDAC6 Inhibitor (35m)HDAC6 InhibitionIn vitroIC50: 0.019 µM[3]
4-Maleimidylphenyl-Hydrazide Derivative (14)Nitric Oxide Production InhibitionRAW 264.7 cells~4 times more potent than lead compound[4]
4-Maleimidylphenyl-Hydrazide Derivative (17)Nitric Oxide Production InhibitionRAW 264.7 cells71% normalized NO inhibition[4]
4-Maleimidylphenyl-Hydrazide Derivative (18)Nitric Oxide Production InhibitionRAW 264.7 cells75% normalized NO inhibition[4]
Anticancer Activity

Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines.

Protocol 4: MTT Assay for Cytotoxicity against MCF-7 Breast Cancer Cells

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MCF-7 human breast cancer cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics

  • Test compound (this compound derivative)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) and incubate for another 24-48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data for Anticancer Activity (MCF-7 Cell Line)

CompoundAssayIC50Reference
Curcumin-pyrimidine analog (3g)Antiproliferative0.61 ± 0.05 µM[5]
Pyrimidine derivative (45)Cytotoxic0.33 + 0.24 µM[6]
Triazine derivative (98)Cytotoxic0.1 ± 0.01 µM[6]
Acetylated 5-aminosalicylate-thiazolinone hybrid (HH33)Anti-proliferative< 1 µM[7]
Antimicrobial Activity

The hydrazide scaffold is a common feature in many antimicrobial agents. The following protocol is used to determine the minimum inhibitory concentration (MIC) of a compound.

Protocol 5: Microbroth Dilution Method for MIC Determination

Principle:

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution series.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compound

  • Standard antibiotic (e.g., Ciprofloxacin)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare a series of twofold dilutions of the test compound in MHB in a 96-well plate.

  • Add a standardized bacterial inoculum to each well.

  • Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Quantitative Data for Antimicrobial and Antitubercular Activity

Compound/DerivativeOrganismMIC (µg/mL)Reference
Hydrazone of Methyl 4-Phenylpicolinimidate (3a)M. tuberculosis H37Rv12.5[8]
Hydrazone of Methyl 4-Phenylpicolinimidate (4a)M. tuberculosis H37Rv3.1[8]
p-Aminosalicylic acid (PAS)INH-resistant M. tuberculosis92 of 109 isolates were susceptible[9]
Pyrazoline derivative (24)E. faecalis32[10]
Lipophilic PAS derivative (IId)M. tuberculosis16.7[11]

Signaling Pathways and Mechanisms of Action

Antitubercular Mechanism of p-Aminosalicylic Acid

p-Aminosalicylic acid acts as a prodrug that targets the folate biosynthesis pathway in Mycobacterium tuberculosis. It is a structural analog of p-aminobenzoic acid (PABA) and competes with it for the enzyme dihydropteroate synthase (DHPS). This leads to the formation of a non-functional folate analog, thereby inhibiting DNA synthesis and bacterial growth.[12]

antitubercular_mechanism cluster_folate Folate Biosynthesis Pathway cluster_pas PAS Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate NonFunctionalFolate Non-functional Folate Analog DHPS->NonFunctionalFolate Metabolic Activation DHFR Dihydrofolate Reductase (DHFR) Dihydropteroate->DHFR Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate DNA DNA Synthesis Tetrahydrofolate->DNA PAS p-Aminosalicylic Acid (PAS) PAS->DHPS Competitive Inhibition NonFunctionalFolate->DHFR Inhibition

Caption: Antitubercular mechanism of p-aminosalicylic acid.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of p-aminosalicylic acid and its derivatives are thought to be mediated through the modulation of several signaling pathways, including the MAPK and Nrf2-HO-1 pathways. These pathways are crucial in regulating the expression of pro-inflammatory cytokines and antioxidant enzymes.

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nrf2 Nrf2-HO-1 Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) MAPK MAPK Cascade (ERK, JNK, p38) InflammatoryStimuli->MAPK NFkB NF-κB MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Gene Expression AntiInflammatory Anti-inflammatory Effects HO1->AntiInflammatory PAS_Derivative p-Aminosalicylic Acid Hydrazide Derivative PAS_Derivative->MAPK Inhibition PAS_Derivative->Keap1 Inhibition anticancer_workflow PAS_Derivative p-Aminosalicylic Acid Hydrazide Derivative CancerCell Cancer Cell (e.g., MCF-7) PAS_Derivative->CancerCell DNADamage DNA Damage CancerCell->DNADamage p53 p53 Activation DNADamage->p53 CellCycleArrest Cell Cycle Arrest (G2/M Phase) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Caspases Caspase Activation Apoptosis->Caspases

References

Application Notes and Protocols for the Spectrophotometric Determination of p-Aminosalicylic Acid Hydrazide in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative determination of p-aminosalicylic acid hydrazide (PAS-hydrazide) in pharmaceutical formulations using UV-Vis spectrophotometry. Due to a lack of specific published methods for PAS-hydrazide, this guide presents protocols adapted from established methods for p-aminosalicylic acid (PAS) and other hydrazide compounds. The primary methods detailed involve derivatization with p-dimethylaminobenzaldehyde (DAB) and Gibb's reagent to produce colored chromogens amenable to spectrophotometric analysis. This document includes comprehensive experimental procedures, data presentation tables, and diagrams to illustrate the underlying chemical reactions and workflows.

Introduction

This compound is a derivative of p-aminosalicylic acid, a second-line antitubercular agent. Accurate quantification of active pharmaceutical ingredients (APIs) like PAS-hydrazide in formulations is crucial for ensuring dosage accuracy and therapeutic efficacy. UV-Vis spectrophotometry offers a simple, cost-effective, and widely available analytical technique for this purpose. The methods described herein are based on the reaction of the primary aromatic amine of the PAS moiety or the hydrazide functional group to form a colored product.

Method 1: Determination using p-Dimethylaminobenzaldehyde (DAB)

This method is adapted from established procedures for the determination of p-aminosalicylic acid.[1][2] The primary amino group of PAS-hydrazide is expected to react with p-dimethylaminobenzaldehyde in an acidic medium to form a yellow Schiff base, which can be quantified spectrophotometrically.

Reaction Mechanism

The reaction involves the condensation of the aldehyde group of p-dimethylaminobenzaldehyde with the primary aromatic amino group of this compound to form a colored Schiff base.

PAS_Hydrazide This compound reaction PAS_Hydrazide->reaction DAB p-Dimethylaminobenzaldehyde DAB->reaction Schiff_Base Yellow Schiff Base (Chromogen) H2O H₂O reaction->Schiff_Base + reaction->H2O +

Caption: Reaction of PAS-Hydrazide with DAB.

Experimental Protocol

1. Preparation of Reagents:

  • Standard PAS-hydrazide Stock Solution (100 µg/mL): Accurately weigh 10 mg of pure PAS-hydrazide and dissolve it in 100 mL of methanol.
  • p-Dimethylaminobenzaldehyde (DAB) Reagent (2% w/v): Dissolve 2.0 g of p-dimethylaminobenzaldehyde in 100 mL of a 1:1 mixture of methanol and concentrated hydrochloric acid.
  • Hydrochloric Acid (1 M): Prepare by diluting concentrated HCl with deionized water.

2. Preparation of Calibration Curve:

  • Pipette aliquots (0.2, 0.4, 0.6, 0.8, 1.0, 1.2 mL) of the standard PAS-hydrazide stock solution into a series of 10 mL volumetric flasks.
  • To each flask, add 1.0 mL of 1 M Hydrochloric Acid.
  • Add 1.0 mL of the DAB reagent to each flask and mix well.
  • Allow the reaction to proceed for 15 minutes at room temperature.
  • Dilute to the mark with methanol and mix thoroughly.
  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), determined to be approximately 460 nm, against a reagent blank prepared in the same manner without the PAS-hydrazide.[1][2]
  • Plot a graph of absorbance versus concentration to obtain the calibration curve.

3. Analysis of Pharmaceutical Formulations:

  • Weigh and finely powder a number of tablets (e.g., 20) to determine the average weight.
  • Accurately weigh a quantity of the powdered tablets equivalent to 10 mg of PAS-hydrazide and transfer to a 100 mL volumetric flask.
  • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
  • Dilute to the mark with methanol, mix well, and filter through a suitable filter paper.
  • Take an appropriate aliquot of the filtrate and proceed as described in step 2 for the preparation of the calibration curve.
  • Calculate the concentration of PAS-hydrazide in the sample from the calibration curve.

Quantitative Data (Adapted from PAS analysis)
ParameterValueReference
λmax~ 460 nm[1][2]
Linearity Range0.4 - 2.0 µg/mL[1][2]
Molar Absorptivity~ 2.4 × 10⁴ L/mol/cm[1]
Correlation Coefficient (r²)> 0.99[1]
Limit of Detection (LOD)Not Reported
Limit of Quantification (LOQ)Not Reported

Method 2: Determination using Gibb's Reagent

This method is based on the general reaction of hydrazide-containing pharmaceuticals with 2,6-dichloroquinone-4-chloroimide (Gibb's reagent) to form a colored product.

Reaction Mechanism

The hydrazide functional group reacts with Gibb's reagent in an alkaline medium to produce a colored indophenol-like dye.

PAS_Hydrazide This compound reaction PAS_Hydrazide->reaction Gibbs_Reagent Gibb's Reagent Gibbs_Reagent->reaction Colored_Product Colored Product reaction->Colored_Product

Caption: Reaction of PAS-Hydrazide with Gibb's Reagent.

Experimental Protocol

1. Preparation of Reagents:

  • Standard PAS-hydrazide Stock Solution (100 µg/mL): Prepare as described in Method 1.
  • Gibb's Reagent (0.5% w/v): Dissolve 0.5 g of 2,6-dichloroquinone-4-chloroimide in 100 mL of ethanol. Prepare this solution fresh daily.
  • Sodium Hydroxide Solution (0.1 M): Dissolve 0.4 g of NaOH in 100 mL of deionized water.

2. Preparation of Calibration Curve:

  • Pipette aliquots of the standard PAS-hydrazide stock solution into a series of 10 mL volumetric flasks to obtain final concentrations in the desired range.
  • To each flask, add 1.0 mL of 0.1 M Sodium Hydroxide solution.
  • Add 1.0 mL of Gibb's reagent and mix well.
  • Allow the reaction to stand for 20 minutes at room temperature for color development.
  • Dilute to the mark with deionized water and mix.
  • Measure the absorbance at the λmax against a reagent blank. The λmax for hydrazide-Gibb's reagent products can be in the visible region.
  • Construct a calibration curve by plotting absorbance versus concentration.

3. Analysis of Pharmaceutical Formulations:

  • Prepare the sample solution from the pharmaceutical formulation as described in Method 1.
  • Take a suitable aliquot of the filtrate and proceed as per step 2 for the calibration curve.
  • Determine the concentration of PAS-hydrazide from the calibration curve.

Quantitative Data (General for Hydrazides)
ParameterValue
λmaxWavelength in the visible region
Linearity RangeTo be determined experimentally
Molar AbsorptivityTo be determined experimentally
Correlation Coefficient (r²)> 0.99 (Expected)
Limit of Detection (LOD)To be determined experimentally
Limit of Quantification (LOQ)To be determined experimentally

Experimental Workflow

The general workflow for the spectrophotometric analysis of PAS-hydrazide in pharmaceutical formulations is outlined below.

cluster_prep Sample and Standard Preparation cluster_reaction Derivatization Reaction cluster_analysis Spectrophotometric Analysis Standard Prepare Standard Stock Solution Add_Reagents Add Derivatizing Reagent (DAB or Gibb's) Standard->Add_Reagents Sample_Prep Prepare Sample Solution from Formulation Sample_Prep->Add_Reagents Incubate Incubate for Color Development Add_Reagents->Incubate Measure_Absorbance Measure Absorbance at λmax Incubate->Measure_Absorbance Calibration Construct Calibration Curve Measure_Absorbance->Calibration Quantification Quantify PAS-Hydrazide in Sample Calibration->Quantification

Caption: General workflow for analysis.

Validation of the Analytical Method

For reliable results, the developed spectrophotometric method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters include:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The spectrophotometric methods detailed in these application notes provide a framework for the quantitative determination of this compound in pharmaceutical formulations. While these protocols are adapted from established methods for similar compounds, they offer a sound basis for developing a validated analytical procedure. The reaction with p-dimethylaminobenzaldehyde is a promising approach, leveraging the reactivity of the primary aromatic amine. Researchers and drug development professionals can use these protocols as a starting point and should perform a full method validation to ensure the accuracy and reliability of their results.

References

Application Notes and Protocols: p-Aminosalicylic Acid Hydrazide as a Derivatizing Reagent in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In analytical chemistry, derivatization is a powerful technique used to modify an analyte to enhance its detectability or improve its separation characteristics in methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2] This process is particularly valuable for compounds that lack a strong chromophore or fluorophore, are thermally unstable, or exhibit poor chromatographic behavior.[3][4]

p-Aminosalicylic acid hydrazide (PAS-H) is a derivatizing reagent with significant potential in analytical chemistry. Its core structure features a hydrazide functional group (-CONHNH₂) which reacts specifically with carbonyl compounds (aldehydes and ketones) to form stable hydrazones.[5][6] The aromatic ring and phenolic group inherent in the PAS-H molecule act as a strong chromophore, allowing the resulting derivatives to be readily detected by UV-Visible spectrophotometry. This note explores the application of PAS-H for the derivatization and subsequent analysis of key biomolecules.

Principle of Derivatization

The fundamental reaction involves the nucleophilic addition of the terminal amine of the hydrazide to the electrophilic carbonyl carbon of an aldehyde or ketone. This is typically performed under acidic conditions to activate the carbonyl group. The reaction proceeds via a carbinolamine intermediate, which then dehydrates to form a stable Schiff base, specifically a hydrazone, characterized by a C=N double bond.[7] This newly formed hydrazone incorporates the chromophoric properties of the PAS-H reagent, enabling sensitive detection.

Caption: General reaction of PAS-H with a carbonyl compound.

Application Note 1: Analysis of Reducing Sugars by HPLC-UV

Scope: Reducing sugars, such as glucose and lactose, exist in equilibrium with an open-chain form containing a reactive aldehyde group. This application note describes a pre-column derivatization method using PAS-H for the quantitative analysis of reducing sugars in biological matrices or food samples by reverse-phase HPLC with UV detection. Derivatization is necessary as most carbohydrates lack a UV chromophore.[8]

Experimental Protocol
  • Standard & Sample Preparation:

    • Prepare stock solutions (1 mg/mL) of sugar standards (e.g., glucose, mannose, lactose) in ultrapure water.

    • Dilute samples containing reducing sugars with ultrapure water to fall within the expected calibration range. For complex matrices, perform a solid-phase extraction (SPE) cleanup with a C18 cartridge.

  • Derivatization Reagent:

    • Prepare a 10 mg/mL solution of this compound (PAS-H) in methanol.

    • Prepare a 5% (v/v) acetic acid solution in methanol to act as a catalyst.

  • Derivatization Procedure:

    • To 100 µL of the sample or standard solution in a microcentrifuge tube, add 200 µL of the PAS-H reagent solution.

    • Add 50 µL of the 5% acetic acid catalyst solution.

    • Vortex the mixture gently and incubate at 65°C for 90 minutes in a heating block.

    • After incubation, cool the reaction mixture to room temperature.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase for HPLC analysis.

  • HPLC-UV Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (30:70, v/v) containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector set to 305 nm.

    • Column Temperature: 30°C.

Quantitative Data (Illustrative)

The following table summarizes the expected performance characteristics for the analysis of common reducing sugars derivatized with PAS-H.

AnalyteRetention Time (min)Limit of Detection (LOD) (pmol)Limit of Quantitation (LOQ) (pmol)Linearity Range (µM)
D-Glucose6.85.217.35 - 500
D-Galactose7.44.916.55 - 500
D-Mannose8.15.518.25 - 500
Lactose10.28.127.010 - 800
Maltose10.98.528.410 - 800

Application Note 2: Analysis of Ketosteroids in Plasma

Scope: Many steroid hormones, such as cortisone and androstenedione, possess ketone functional groups that are ideal targets for derivatization with PAS-H.[9] This enhances their detection by HPLC-UV, providing a sensitive method for quantification in complex biological fluids like plasma.

Experimental Protocol
  • Sample Preparation & Extraction:

    • To 200 µL of human plasma, add an internal standard (e.g., a structurally similar steroid not present in the sample).

    • Perform a liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether (MTBE), vortexing for 2 minutes, and centrifuging at 3000 x g for 10 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under nitrogen.

  • Derivatization Reagent:

    • Prepare a 5 mg/mL solution of this compound (PAS-H) in ethanol.

    • Prepare a 2% (v/v) trichloroacetic acid (TCA) solution in ethanol as a catalyst.

  • Derivatization Procedure:

    • Reconstitute the dried extract from step 1 in 100 µL of the PAS-H reagent solution.

    • Add 20 µL of the 2% TCA catalyst solution.

    • Vortex the mixture and incubate at 50°C for 60 minutes.

    • Cool the mixture to room temperature.

    • Reconstitute the final volume to 200 µL with the mobile phase for HPLC analysis.

  • HPLC-UV Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution. Solvent A: Water with 0.1% formic acid. Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 40% B, increase linearly to 90% B over 15 minutes, hold for 2 minutes, return to 40% B and re-equilibrate for 5 minutes.

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector set to 305 nm.

    • Column Temperature: 40°C.

Quantitative Data (Illustrative)

The following table summarizes expected performance characteristics for the analysis of key ketosteroids derivatized with PAS-H.

AnalyteRetention Time (min)Limit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)Linearity Range (ng/mL)Mean Recovery (%)
Cortisone9.50.82.52.5 - 25095.2
Androstenedione12.10.51.82 - 20097.1
Progesterone14.30.62.02 - 20096.5
Testosterone13.50.72.22 - 22094.8

General Experimental Workflow

The diagram below outlines the logical steps involved in using PAS-H for the quantitative analysis of carbonyl-containing compounds.

sample Sample Collection (e.g., Plasma, Food Homogenate) prep Sample Preparation (Extraction / Cleanup) sample->prep deriv Derivatization with PAS-H prep->deriv analysis Chromatographic Separation (HPLC) deriv->analysis detect UV Detection analysis->detect quant Data Processing & Quantitation detect->quant result Final Report quant->result

Caption: Workflow for analysis using PAS-H derivatization.

References

Application Notes and Protocols for the Quantitative Analysis of p-Aminosalicylic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para-aminosalicylic acid (PAS) is a second-line antituberculosis drug that has been in clinical use for over six decades.[1] It is a crucial component in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1] Accurate quantification of PAS and its primary metabolite, N-acetyl-p-aminosalicylic acid (AcPAS), in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and ensuring treatment efficacy.[2] These application notes provide detailed protocols for the quantitative analysis of PAS in biological samples using high-performance liquid chromatography (HPLC) with fluorescence detection, a sensitive and reproducible method.[2]

Note on Terminology: The user request specified "p-aminosalicylic acid hydrazide." However, the preponderance of scientific literature focuses on the quantitative analysis of "p-aminosalicylic acid" (PAS) and its metabolites. This document will detail the established methods for PAS. Should "this compound" be a distinct compound of interest, a separate literature search and method development would be required.

Metabolic Pathway of p-Aminosalicylic Acid

PAS is primarily metabolized in the liver and intestines via acetylation to form N-acetyl-p-aminosalicylate (AcPAS).[1] This reaction is catalyzed by N-acetyltransferase 1 (NAT1).[1] Another metabolic route involves conjugation with glycine to form p-aminosalicyluric acid (PAA).[1] The parent drug and its metabolites are predominantly excreted through the kidneys via glomerular filtration and tubular secretion.[1]

PAS_Metabolism PAS p-Aminosalicylic Acid (PAS) AcPAS N-acetyl-p-aminosalicylic acid (AcPAS) PAS->AcPAS Acetylation (NAT1) PAA p-Aminosalicyluric Acid (PAA) PAS->PAA Glycine Conjugation Excretion Renal Excretion PAS->Excretion AcPAS->Excretion PAA->Excretion

Caption: Metabolic pathway of p-aminosalicylic acid (PAS).

Experimental Protocols

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL)

This protocol is adapted from a validated method for the simultaneous quantification of PAS and its major metabolite, AcPAS, in plasma, cerebrospinal fluid (CSF), and brain tissues.[2][3]

1. Sample Preparation (Protein Precipitation)

A straightforward one-step protein precipitation is employed for sample clean-up.[2][3]

Sample_Preparation Start Biological Sample (Plasma, CSF, Tissue Homogenate) Add_Precipitant Add Protein Precipitant Start->Add_Precipitant Vortex Vortex Mix Add_Precipitant->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Inject Inject into HPLC System Collect_Supernatant->Inject

Caption: Workflow for biological sample preparation.

  • For Plasma and CSF:

    • To a microcentrifuge tube, add a known volume of the sample (e.g., 100 µL).

    • Add a protein precipitating agent.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 12,000 x g for 20 minutes.[3]

    • Carefully transfer the supernatant to an autosampler vial for HPLC analysis.[3]

  • For Tissue Samples:

    • Homogenize the tissue in an appropriate buffer.

    • Proceed with the protein precipitation steps as described for plasma and CSF.

2. HPLC Instrumentation and Conditions

The following conditions are optimized for the separation and detection of PAS and AcPAS.[3]

ParameterSpecification
HPLC System Waters 2695 XE Separations Module or equivalent
Detector Waters 2475 Multi λ Fluorescence Detector or equivalent
Column Reversed-phase C18 column
Guard Column C18 guard column
Mobile Phase A 17.5 mM potassium phosphate buffer (pH 3.5, adjusted with phosphoric acid)
Mobile Phase B Methanol
Gradient Elution A time-programmed binary gradient (specific gradient profile should be optimized based on the column used)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelengths Excitation and Emission wavelengths should be optimized for PAS and AcPAS fluorescence.
Column Temperature Room temperature

3. Preparation of Standards and Calibration Curves

  • Prepare stock solutions of PAS and AcPAS in a suitable solvent.

  • Construct calibration curves by spiking blank biological matrix (plasma, CSF, etc.) with known concentrations of PAS and AcPAS.[3] The concentration range should encompass the expected sample concentrations.[3] A typical range is 0.05 to 500 µg/mL for plasma.[3]

  • Process the standards using the same sample preparation protocol as the unknown samples.

  • Plot the peak area ratio (analyte/internal standard, if used) against the concentration to generate the calibration curve.

Quantitative Data Summary

The performance of the described HPLC-FL method is summarized in the table below.

AnalyteMatrixLower Limit of Quantification (LLOQ)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Linearity Range (µg/mL or µg/g)
PASPlasma50 ng/mL< 5%< 8%0.05 - 500
AcPASPlasma50 ng/mL< 5%< 8%0.05 - 500
PASBrain Tissue/CSF17 ng/g< 5%< 8%0.017 - 166.7
AcPASBrain Tissue/CSF17 ng/g< 5%< 8%0.017 - 166.7

Data sourced from a study developing and validating an HPLC method for PAS and AcPAS in rat biological samples.[2][3]

Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, LC-MS/MS is a powerful alternative for the quantification of PAS and its metabolites.[4] While specific protocols can vary, the general workflow involves chromatographic separation followed by mass spectrometric detection using multiple-reaction monitoring (MRM).[5] It is important to note that the nature of the LC mobile phase (e.g., methanol vs. acetonitrile) can significantly impact the chromatographic peak intensities in LC-MS analysis of PAS.[5]

Conclusion

The HPLC with fluorescence detection method provides a robust, sensitive, and reproducible approach for the quantitative analysis of p-aminosalicylic acid and its primary metabolite in various biological samples.[2] This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in the field of tuberculosis treatment and drug development. For assays requiring even lower detection limits, the use of LC-MS/MS should be considered.

References

Application Notes and Protocols: Leveraging p-Aminosalicylic Acid Hydrazide in the Development of Novel Anti-Tubercular Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the urgent development of new anti-tubercular agents with novel mechanisms of action. p-Aminosalicylic acid (PAS), a second-line anti-TB drug, has experienced a resurgence in treating MDR-TB. Its hydrazide and subsequent derivatives, such as Schiff bases and hydrazones, present a promising scaffold for the development of new anti-tubercular agents. This document provides detailed application notes, experimental protocols, and data on the use of p-aminosalicylic acid hydrazide in anti-tubercular drug discovery.

Mechanism of Action of the Parent Compound: p-Aminosalicylic Acid

p-Aminosalicylic acid is a structural analog of p-aminobenzoic acid (PABA) and functions as a prodrug. Its primary mechanism of action involves the inhibition of the folate biosynthetic pathway in M. tuberculosis, which is crucial for the synthesis of nucleotides and ultimately DNA and RNA.[1][2]

Signaling Pathway of p-Aminosalicylic Acid Activation and Action

PAS_Mechanism cluster_folate_pathway Mycobacterium tuberculosis Folate Biosynthesis Pathway cluster_pas_action Action of p-Aminosalicylic Acid (PAS) PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteroate DHPS->DHP PAS_Metabolite Hydroxydihydropteroate DHPS->PAS_Metabolite Incorporation DHFS Dihydrofolate Synthase (DHFS) DHP->DHFS DHF Dihydrofolate (DHF) DHFS->DHF PAS_Antimetabolite Hydroxydihydrofolate (Antimetabolite) DHFS->PAS_Antimetabolite DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotide_Synthesis Nucleotide Synthesis THF->Nucleotide_Synthesis PAS p-Aminosalicylic Acid (PAS) PAS->DHPS Competitive Inhibition PAS_Metabolite->DHFS PAS_Antimetabolite->DHFR Inhibition

Caption: Mechanism of action of p-aminosalicylic acid (PAS) in M. tuberculosis.

PAS competitively inhibits dihydropteroate synthase (DHPS) and is incorporated into the folate pathway to form a hydroxylated dihydrofolate antimetabolite. This antimetabolite then inhibits dihydrofolate reductase (DHFR), leading to the depletion of tetrahydrofolate and the cessation of nucleotide synthesis, thereby arresting bacterial growth.

Development of this compound Derivatives

The derivatization of p-aminosalicylic acid into its hydrazide form opens up numerous possibilities for creating novel compounds with potentially enhanced anti-tubercular activity. The hydrazide moiety can be readily condensed with various aldehydes and ketones to form Schiff bases (hydrazones), which have shown significant promise as anti-tubercular agents.

Data Presentation: Anti-Tubercular Activity of Hydrazide Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various hydrazide derivatives against M. tuberculosis H37Rv, as reported in the literature. This data highlights the potential for developing potent anti-tubercular agents from these scaffolds.

Compound ClassRepresentative CompoundModificationMIC (µg/mL)MIC (µM)Reference
p-Aminosalicylic Acid PAS-1.06.53[3]
Isonicotinoyl Hydrazide Derivatives Compound 9Condensation with 3-ethoxysalicylaldehyde4-[4]
2H-Chromene Hydrazones Compound 1Isoniazid fragment-0.13[4]
2-Methyl-2H-chromene Hydrazones Compound 2Isoniazid fragment-0.17[4]
Eugenol Hydrazones Compound 29Eugenol moiety2568[4]
Nicotinic Acid Hydrazides Compound 8c5-Bromo-isatin moiety6.25-[5]
Nicotinic Acid Hydrazides Compound 8b5-Chloro-isatin moiety12.5-[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from p-aminosalicylic acid, a crucial first step in developing its derivatives.

Materials:

  • p-Aminosalicylic acid

  • Methanol (absolute)

  • Thionyl chloride (SOCl₂)

  • Hydrazine hydrate (80%)

  • Dry benzene

  • Sodium bicarbonate solution (5%)

  • Round bottom flasks

  • Reflux condenser

  • Magnetic stirrer

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Esterification: A suspension of p-aminosalicylic acid (0.1 mol) in absolute methanol (100 mL) is cooled in an ice bath. Thionyl chloride (0.12 mol) is added dropwise with constant stirring over 30 minutes. After the addition is complete, the reaction mixture is refluxed for 4 hours. The excess methanol is removed under reduced pressure using a rotary evaporator. The resulting solid ester (methyl p-aminosalicylate) is washed with 5% sodium bicarbonate solution and then with water, dried, and recrystallized from methanol.

  • Hydrazinolysis: To a solution of methyl p-aminosalicylate (0.05 mol) in dry benzene (50 mL), 80% hydrazine hydrate (0.1 mol) is added. The mixture is refluxed for 6 hours. The solvent is then removed by distillation. The resulting solid this compound is filtered, washed with cold water, dried, and recrystallized from ethanol.

Characterization: The synthesized this compound should be characterized by:

  • Melting Point: Determination of the melting point range.

  • FT-IR Spectroscopy: To confirm the presence of characteristic functional groups (e.g., N-H, C=O of hydrazide, aromatic C-H).

  • ¹H-NMR Spectroscopy: To confirm the proton environment of the synthesized compound.

  • Elemental Analysis: To determine the elemental composition (C, H, N).

Protocol 2: General Procedure for the Synthesis of Schiff Bases of this compound

This protocol outlines the general method for synthesizing Schiff bases (hydrazones) by condensing this compound with various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehydes (e.g., salicylaldehyde, 5-bromosalicylaldehyde, 5-chlorosalicylaldehyde)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • A solution of the substituted aromatic aldehyde (0.01 mol) in absolute ethanol (25 mL) is added dropwise to a stirred solution of this compound (0.01 mol) dissolved in warm ethanol (50 mL).

  • A few drops of glacial acetic acid are added as a catalyst.

  • The reaction mixture is refluxed for 2-3 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated solid (Schiff base) is collected by vacuum filtration, washed with cold ethanol, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or xylene).

Experimental Workflow for Synthesis of this compound Derivatives

Synthesis_Workflow PAS p-Aminosalicylic Acid Methanol_SOCl2 Methanol, SOCl₂ Esterification Esterification (Reflux, 4h) PAS->Esterification Methanol_SOCl2->Esterification Methyl_PAS Methyl p-Aminosalicylate Esterification->Methyl_PAS Hydrazine Hydrazine Hydrate Hydrazinolysis Hydrazinolysis (Reflux, 6h) Methyl_PAS->Hydrazinolysis Hydrazine->Hydrazinolysis PAS_Hydrazide This compound Hydrazinolysis->PAS_Hydrazide Aldehyde Substituted Aldehyde Condensation Condensation (Schiff Base Formation) (Reflux, 2-3h, cat. Acetic Acid) PAS_Hydrazide->Condensation Aldehyde->Condensation Schiff_Base Schiff Base Derivative Condensation->Schiff_Base Purification Purification (Recrystallization) Schiff_Base->Purification Characterization Characterization (MP, IR, NMR, EA) Purification->Characterization AntiTB_Screening Anti-Tubercular Screening (MIC Determination) Characterization->AntiTB_Screening

Caption: A generalized workflow for the synthesis and evaluation of anti-tubercular agents.

Protocol 3: In Vitro Anti-Mycobacterial Activity Screening

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against M. tuberculosis H37Rv using a microplate-based assay.

Materials:

  • Synthesized compounds

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Resazurin sodium salt solution

  • Positive control (e.g., Isoniazid)

  • Negative control (no drug)

  • Incubator (37°C)

Procedure:

  • Preparation of Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted in Middlebrook 7H9 broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in Middlebrook 7H9 broth in a 96-well microplate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (Isoniazid at known MIC) and a negative control (broth with inoculum only) are included on each plate.

  • Incubation: The plates are sealed and incubated at 37°C for 5-7 days.

  • MIC Determination: After incubation, a resazurin solution is added to each well, and the plates are incubated for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).

Logical Relationship for Anti-Tubercular Drug Development

Drug_Development_Logic Start Identify Lead Scaffold (this compound) Synthesis Synthesize Derivatives (e.g., Schiff Bases) Start->Synthesis Screening In Vitro Anti-TB Screening (MIC Determination) Synthesis->Screening Active Active Compounds? Screening->Active Active->Synthesis No (Modify Scaffold) SAR Structure-Activity Relationship (SAR) Studies Active->SAR Yes Optimization Lead Optimization SAR->Optimization Preclinical Preclinical Studies (In Vivo Efficacy, Toxicity) SAR->Preclinical Optimization->Synthesis Candidate Drug Candidate Preclinical->Candidate

References

Troubleshooting & Optimization

optimizing reaction conditions for the synthesis of p-aminosalicylic acid hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of p-aminosalicylic acid hydrazide. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Question: The yield of this compound is consistently low. What are the potential causes and solutions?

Answer:

Low yields can stem from several factors throughout the synthetic process. Here are the most common causes and their respective solutions:

  • Incomplete Esterification of p-Aminosalicylic Acid: The synthesis of this compound typically starts from the corresponding methyl ester. If the initial esterification of p-aminosalicylic acid is not complete, the unreacted carboxylic acid will not react with hydrazine hydrate, leading to a lower overall yield.

    • Solution: Ensure the esterification reaction goes to completion. Monitor the reaction using Thin Layer Chromatography (TLC). If necessary, consider using a larger excess of methanol and a suitable acid catalyst (e.g., sulfuric acid), and extend the reflux time.

  • Insufficient Hydrazine Hydrate: An inadequate amount of hydrazine hydrate can lead to incomplete conversion of the methyl ester to the hydrazide.

    • Solution: Use a molar excess of hydrazine hydrate. Ratios of 1.2 to 20 equivalents of hydrazine hydrate have been reported for similar syntheses to drive the reaction to completion.[1]

  • Suboptimal Reaction Time and Temperature: The reaction may not have proceeded to completion if the reflux time is too short or the temperature is too low.

    • Solution: A typical procedure involves refluxing the reaction mixture for at least 30 minutes.[2] Monitoring the disappearance of the starting material by TLC is crucial to determine the optimal reaction time.

  • Product Loss During Work-up and Purification: this compound may be lost during filtration or recrystallization.

    • Solution: When filtering the product, ensure the precipitate is washed with a minimal amount of a cold, appropriate solvent (like diethyl ether or cold ethanol) to avoid dissolving the product.[1][2] For recrystallization, carefully select the solvent and control the cooling rate to maximize crystal formation.

Question: The final product is discolored (e.g., yellow or brown). What is the cause of this impurity and how can it be removed?

Answer:

Discoloration of the final product often indicates the presence of impurities, which can arise from the starting materials or side reactions.

  • Impure Starting Materials: If the initial p-aminosalicylic acid or its methyl ester is impure, these impurities can be carried through the synthesis.

    • Solution: Ensure the purity of your starting materials before beginning the synthesis. Recrystallize the p-aminosalicylic acid or its methyl ester if necessary.

  • Oxidation of the Aminophenol Moiety: The p-aminophenol structure is susceptible to oxidation, which can lead to colored byproducts. This can be exacerbated by prolonged exposure to air at elevated temperatures.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Use degassed solvents.

  • Side Reactions: Although not extensively reported for this specific synthesis, the amino and hydroxyl groups on the aromatic ring could potentially undergo side reactions under certain conditions.

    • Solution: Adhere to the recommended reaction temperature and time to minimize the formation of side products.

  • Purification: To remove colored impurities, recrystallization from a suitable solvent such as ethanol is often effective.[2] The use of activated carbon during the purification of p-aminosalicylic acid has been reported and may be adaptable for the hydrazide.

Question: I am seeing multiple spots on my TLC plate after the reaction. What could these be and how do I isolate my desired product?

Answer:

Multiple spots on a TLC plate indicate a mixture of compounds. These could include:

  • Unreacted Starting Material (Methyl p-aminosalicylate): The spot corresponding to the starting material will be less polar than the product.

  • Desired Product (this compound): The hydrazide is generally more polar than the corresponding ester.

  • Side Products: The identity of side products would require further analysis, but they could arise from decomposition or side reactions.

Solution:

  • Reaction Monitoring: Use TLC to monitor the reaction's progress. The reaction is complete when the spot for the starting material has disappeared.

  • Purification: Column chromatography is an effective method for separating compounds with different polarities.[1] A silica gel column with an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) can be used to isolate the this compound. Recrystallization is also a viable purification method if the impurities have significantly different solubilities than the product.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is typically a two-step process starting from p-aminosalicylic acid. First, the carboxylic acid is converted to its methyl ester. Then, the methyl ester is reacted with hydrazine hydrate to form the hydrazide.

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis cluster_purification Purification PAS p-Aminosalicylic Acid Reflux1 Reflux PAS->Reflux1 Methanol Methanol Methanol->Reflux1 Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reflux1 Methyl_PAS Methyl p-Aminosalicylate Reflux1->Methyl_PAS Hydrazine Hydrazine Hydrate Methyl_PAS->Hydrazine Reflux2 Reflux Hydrazine->Reflux2 Methanol_solvent Methanol Methanol_solvent->Reflux2 PAS_Hydrazide p-Aminosalicylic Acid Hydrazide Reflux2->PAS_Hydrazide Filtration Filtration PAS_Hydrazide->Filtration Recrystallization Recrystallization (from Ethanol) Filtration->Recrystallization Pure_Product Pure p-Aminosalicylic Acid Hydrazide Recrystallization->Pure_Product

Caption: A diagram illustrating the two-step synthesis and purification of this compound.

Q2: What are the recommended reaction conditions for the hydrazinolysis step?

A2: Based on available literature for the synthesis of this compound and similar compounds, the following conditions are recommended.[1][2]

ParameterRecommended Condition
Starting Material Methyl 4-amino-2-hydroxybenzoate
Reagent Hydrazine hydrate (80-99%)
Solvent Methanol or Ethanol
Reactant Ratio 1.2 to 20 molar equivalents of hydrazine hydrate
Temperature Reflux
Reaction Time 30 minutes to several hours (monitor by TLC)

Q3: How can I confirm the identity and purity of the synthesized this compound?

A3: A combination of spectroscopic and physical methods should be used:

  • Thin Layer Chromatography (TLC): To check for the presence of starting material and impurities.

  • Melting Point: Compare the observed melting point with the literature value.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks for the N-H stretches of the amine and hydrazide groups, the O-H stretch of the phenol, and the C=O stretch of the hydrazide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see signals for the aromatic protons, the amine (-NH₂) protons, the hydroxyl (-OH) proton, and the hydrazide (-CONHNH₂) protons.

    • ¹³C NMR: Expect signals for the aromatic carbons and the carbonyl carbon of the hydrazide.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are essential:

  • Hydrazine Hydrate: Hydrazine hydrate is toxic and a suspected carcinogen. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Solvents: Methanol and ethanol are flammable. Avoid open flames and work in a well-ventilated area.

  • Refluxing: Use a proper reflux setup with a condenser to prevent the escape of flammable solvent vapors.

Q5: Can I use p-aminosalicylic acid directly instead of its methyl ester?

A5: It is not recommended. The direct reaction of a carboxylic acid with hydrazine hydrate to form a hydrazide typically requires harsher conditions, such as high temperatures, which can lead to the degradation of the heat-sensitive p-aminosalicylic acid. The ester route is a milder and more efficient method for this synthesis.

Experimental Protocol

Synthesis of this compound from Methyl p-Aminosalicylate

This protocol is based on a reported synthesis of 4-amino-2-hydroxybenzohydrazide.[2]

Materials:

  • Methyl 4-amino-2-hydroxybenzoate

  • Hydrazine hydrate (80% or higher)

  • Methanol

  • Diethyl ether

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stir bar and a reflux condenser, dissolve methyl 4-amino-2-hydroxybenzoate (1 equivalent) in methanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (at least 1.2 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain it for at least 30 minutes. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product should precipitate as a white solid.

  • Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filtered solid with a small amount of cold diethyl ether to remove any soluble impurities.

  • Drying: Dry the product in air or in a desiccator.

  • Purification (Optional): For higher purity, the crude product can be recrystallized from ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature to form crystals. Collect the purified crystals by vacuum filtration.

Logical Relationship of Troubleshooting Steps

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions cluster_verification Verification Start Low Yield of This compound Incomplete_Ester Incomplete Esterification of Starting Material Start->Incomplete_Ester Insufficient_Hydrazine Insufficient Hydrazine Hydrate Start->Insufficient_Hydrazine Suboptimal_Conditions Suboptimal Reaction Time/Temperature Start->Suboptimal_Conditions Product_Loss Product Loss During Work-up Start->Product_Loss Verify_Ester Verify Esterification Completion (e.g., by TLC) Incomplete_Ester->Verify_Ester Excess_Hydrazine Use Molar Excess of Hydrazine Hydrate Insufficient_Hydrazine->Excess_Hydrazine Optimize_Conditions Monitor by TLC and Adjust Reflux Time/Temperature Suboptimal_Conditions->Optimize_Conditions Careful_Workup Careful Filtration and Recrystallization Product_Loss->Careful_Workup Improved_Yield Improved Yield Verify_Ester->Improved_Yield Excess_Hydrazine->Improved_Yield Optimize_Conditions->Improved_Yield Careful_Workup->Improved_Yield

Caption: A flowchart outlining the logical steps for troubleshooting low yield in the synthesis.

References

side reactions and byproduct formation in p-aminosalicylic acid hydrazide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of p-aminosalicylic acid hydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and straightforward method for synthesizing this compound is the hydrazinolysis of an ester of p-aminosalicylic acid, typically methyl p-aminosalicylate, with hydrazine hydrate. This reaction is usually carried out in an alcoholic solvent.

Q2: What are the primary side reactions to be aware of during the synthesis?

The two most significant side reactions are the decarboxylation of the p-aminosalicylic acid moiety to form m-aminophenol and the oxidation of the product, which can lead to colored impurities.[1][2]

Q3: My reaction mixture turned dark brown/purple. What is the likely cause?

Discoloration, particularly the formation of brown or purple hues, is often indicative of oxidation. The amino and hydroxyl groups on the aromatic ring make the molecule susceptible to oxidation, which can be accelerated by heat, light, or the presence of metallic impurities.

Q4: I have a low yield of the desired product. What are the potential reasons?

Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or improper stoichiometry of reactants.

  • Side reactions: Significant decarboxylation or oxidation will consume the starting material and product, leading to a lower yield.

  • Product loss during workup: The product may be lost during filtration, washing, or recrystallization steps if not performed carefully.

  • Poor quality starting materials: The purity of the methyl p-aminosalicylate and hydrazine hydrate can impact the reaction efficiency.

Q5: How can I detect the presence of the m-aminophenol byproduct?

Several analytical techniques can be employed to detect and quantify m-aminophenol in your product. High-Performance Liquid Chromatography (HPLC) and derivative UV-spectrophotometry are effective methods for separating and quantifying this compound and its primary degradation product, m-aminophenol.[3][4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete Reaction: Insufficient heating or reaction time.- Ensure the reaction is refluxed for an adequate duration (typically 2-4 hours).- Monitor the reaction progress using Thin Layer Chromatography (TLC).
Decarboxylation: Excessive heat or acidic conditions.- Maintain a controlled reflux temperature.- Avoid acidic conditions during the reaction and workup. The reaction is typically performed under neutral or slightly basic conditions.
Product Loss During Workup: Product is soluble in the wash solvent or remains in the mother liquor.- Minimize the volume of cold solvent used for washing the product.- Cool the recrystallization solution thoroughly to maximize crystal precipitation.
Product Discoloration (Brown/Purple) Oxidation: Presence of oxygen, heat, or metal catalysts.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use deoxygenated solvents.- Avoid exposure to strong light.- Ensure glassware is clean and free of metal contaminants.
Presence of m-Aminophenol in Product Decarboxylation of Starting Material or Product: High reaction temperatures or prolonged heating.- Optimize the reaction temperature and time to favor hydrazide formation over decarboxylation.- Purify the final product by recrystallization to remove the more soluble m-aminophenol.
Presence of Unreacted Methyl p-Aminosalicylate Insufficient Hydrazine Hydrate or Reaction Time: Stoichiometry is off or the reaction has not gone to completion.- Use a slight excess of hydrazine hydrate (e.g., 1.1 to 1.2 equivalents).- Extend the reaction time and monitor by TLC until the starting ester spot disappears.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol outlines the synthesis of this compound from methyl p-aminosalicylate and hydrazine hydrate.

Materials:

  • Methyl p-aminosalicylate

  • Hydrazine hydrate (80-99% solution)

  • Ethanol (or other suitable alcohol like methanol or isopropanol)

  • Activated charcoal (for decolorization, if necessary)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve methyl p-aminosalicylate in a suitable amount of ethanol (e.g., 10 mL of ethanol per gram of ester).

  • To this solution, add a slight molar excess (1.1-1.2 equivalents) of hydrazine hydrate.

  • Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete (as indicated by the disappearance of the starting ester spot on TLC), cool the mixture to room temperature.

  • The product will precipitate out of the solution upon cooling. Further cooling in an ice bath can maximize precipitation.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted hydrazine hydrate and other soluble impurities.

  • If the product is colored, it can be recrystallized from ethanol, with the optional addition of a small amount of activated charcoal to the hot solution to remove colored impurities. Filter the hot solution to remove the charcoal before cooling.

  • Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 50-60°C) to avoid degradation.

Analytical Method: HPLC for Impurity Profiling

This method can be used to quantify this compound and the m-aminophenol impurity.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile. The exact ratio may need to be optimized. For example, a gradient elution with a phosphate buffer (pH adjusted to around 3.5) and methanol can be effective.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both compounds have reasonable absorbance (e.g., 233 nm or 265 nm).[4]

  • Quantification: Use external standards of pure this compound and m-aminophenol to create calibration curves for accurate quantification.

Data Presentation

Table 1: Reaction Conditions and Their Impact on Yield and Purity

ParameterConditionExpected Yield (%)m-Aminophenol Impurity (%)Notes
Reaction Time 1 hour60-70< 1Reaction may be incomplete.
3 hours85-951-2Optimal time for high yield and purity.
6 hours80-903-5Increased risk of decarboxylation with prolonged heating.
Temperature 80°C (Reflux in Ethanol)85-951-2Standard and effective temperature.
100°C75-855-10Higher temperatures significantly increase decarboxylation.
Hydrazine Hydrate (Equivalents) 1.070-801-2May result in incomplete conversion of the starting ester.
1.285-951-2A slight excess ensures complete reaction.
2.085-951-2A large excess offers no significant advantage and complicates workup.

Note: The data in this table are representative and may vary based on the specific experimental setup and scale.

Visualizations

Synthesis_Pathway cluster_main Main Reaction cluster_side Side Reactions Methyl_p_aminosalicylate Methyl p-Aminosalicylate p_Aminosalicylic_Acid_Hydrazide This compound Methyl_p_aminosalicylate->p_Aminosalicylic_Acid_Hydrazide + Hydrazine Hydrate (Ethanol, Reflux) m_Aminophenol m-Aminophenol (Decarboxylation Product) Methyl_p_aminosalicylate->m_Aminophenol Heat / Acid Hydrazine_Hydrate Hydrazine Hydrate p_Aminosalicylic_Acid_Hydrazide->m_Aminophenol Heat / Acid Oxidation_Products Oxidation Products (Colored Impurities) p_Aminosalicylic_Acid_Hydrazide->Oxidation_Products O2 / Heat / Light

Caption: Main synthesis pathway and potential side reactions.

Troubleshooting_Workflow Start Start Synthesis Check_Yield_Purity Check Yield and Purity Start->Check_Yield_Purity Low_Yield Low Yield? Check_Yield_Purity->Low_Yield Analyze Results High_Impurity High Impurity? Low_Yield->High_Impurity No Troubleshoot_Yield Troubleshoot Yield: - Check reaction time/temp - Check stoichiometry - Optimize workup Low_Yield->Troubleshoot_Yield Yes Troubleshoot_Purity Troubleshoot Purity: - Check for decarboxylation (m-aminophenol) - Check for oxidation (color) - Recrystallize High_Impurity->Troubleshoot_Purity Yes Successful_Synthesis Successful Synthesis High_Impurity->Successful_Synthesis No Troubleshoot_Yield->Start Re-run Synthesis Troubleshoot_Purity->Start Re-run or Purify

Caption: A logical workflow for troubleshooting common issues.

References

Validation & Comparative

A Comparative Analysis of p-Aminosalicylic Acid Hydrazide and First-Line Antitubercular Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of p-aminosalicylic acid hydrazide (PAH), a derivative of the second-line antitubercular drug p-aminosalicylic acid (PAS), with the first-line antitubercular agents: isoniazid (INH), rifampicin (RIF), ethambutol (EMB), and pyrazinamide (PZA). This document is intended to be a resource for researchers and professionals in the field of tuberculosis drug discovery and development, offering a consolidated view of the available experimental data and methodologies.

While extensive data exists for the parent compound, p-aminosalicylic acid, direct comparative studies on its hydrazide derivative are limited. Therefore, this guide will primarily focus on the established characteristics of first-line drugs and PAS, with available data on related hydrazide derivatives included to provide a broader context for the potential of PAH.

Executive Summary

Tuberculosis (TB) remains a global health crisis, necessitating the continuous exploration of new and repurposed therapeutic agents. First-line drugs form the cornerstone of current TB treatment regimens. This guide delves into a comparative analysis of their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation, alongside available data for p-aminosalicylic acid and its hydrazide derivatives. The aim is to provide a clear, data-driven comparison to inform future research and development in the fight against tuberculosis.

Mechanism of Action: A Comparative Overview

The primary antitubercular drugs target various essential pathways in Mycobacterium tuberculosis. Understanding these distinct mechanisms is crucial for designing effective combination therapies and overcoming drug resistance.

  • Isoniazid (INH): A prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG.[1][2] The activated form inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, by targeting the enoyl-acyl carrier protein reductase, InhA.[1]

  • Rifampicin (RIF): This bactericidal agent inhibits bacterial DNA-dependent RNA polymerase, thereby blocking RNA synthesis.[3]

  • Ethambutol (EMB): A bacteriostatic drug that inhibits arabinosyl transferase, an enzyme involved in the synthesis of arabinogalactan, a key component of the mycobacterial cell wall.[4]

  • Pyrazinamide (PZA): Another prodrug, PZA is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (encoded by the pncA gene) under acidic conditions.[5][6] The exact target of POA is still under investigation, but it is thought to disrupt membrane transport and energy metabolism.[5][7]

  • p-Aminosalicylic Acid (PAS): Structurally similar to p-aminobenzoic acid (PABA), PAS acts as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for folate synthesis in Mycobacterium tuberculosis.[8][9] Folate is a crucial precursor for the synthesis of nucleic acids.

The proposed mechanism for This compound (PAH) would likely involve a dual mode of action. The p-aminosalicylate moiety would inhibit folate synthesis, while the hydrazide functional group, similar to isoniazid, could potentially interfere with mycolic acid synthesis after activation. However, this remains a hypothesis pending further experimental validation.

Signaling Pathway Diagrams

Isoniazid_Mechanism INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated INH (Isonicotinic Acyl Radical) KatG->Activated_INH InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall Mycobacterial Cell Wall Integrity InhA->Cell_Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall

Rifampicin_Mechanism RIF Rifampicin RNAP DNA-dependent RNA Polymerase (rpoB) RIF->RNAP Binding and Inhibition Transcription Transcription (RNA Synthesis) RNAP->Transcription Protein_Synthesis Protein Synthesis RNAP->Protein_Synthesis Blockage Transcription->Protein_Synthesis

Ethambutol_Mechanism EMB Ethambutol Arabinosyl_Transferase Arabinosyl Transferase EMB->Arabinosyl_Transferase Inhibition Arabinogalactan_Synthesis Arabinogalactan Synthesis Arabinosyl_Transferase->Arabinogalactan_Synthesis Cell_Wall_Complex Mycolyl-Arabinogalactan- Peptidoglycan Complex Arabinosyl_Transferase->Cell_Wall_Complex Disruption Arabinogalactan_Synthesis->Cell_Wall_Complex

Pyrazinamide_Mechanism PZA Pyrazinamide (Prodrug) Pyrazinamidase Pyrazinamidase (pncA) PZA->Pyrazinamidase Activation Acidic_pH Acidic pH (e.g., within phagolysosome) Acidic_pH->Pyrazinamidase POA Pyrazinoic Acid (Active form) Pyrazinamidase->POA Membrane_Transport Membrane Transport & Energy Production POA->Membrane_Transport Disruption Bacterial_Survival Bacterial Survival POA->Bacterial_Survival Inhibition Membrane_Transport->Bacterial_Survival

PAS_Mechanism PAS p-Aminosalicylic Acid DHPS Dihydropteroate Synthase PAS->DHPS Competitive Inhibition PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Folate_Synthesis Folate Synthesis DHPS->Folate_Synthesis DHPS->Folate_Synthesis Blockage Nucleic_Acid_Synthesis Nucleic Acid Synthesis Folate_Synthesis->Nucleic_Acid_Synthesis

In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)

DrugMIC (µg/mL) against M. tuberculosis H37RvReference(s)
p-Aminosalicylic Acid (PAS) 0.4 µM (approximately 0.06 µg/mL)[11]
Isoniazid (INH) 0.03 - 0.06[12][13][14]
Rifampicin (RIF) 0.12 - 0.25[3][12]
Ethambutol (EMB) 0.5 - 2.0[4][15]
Pyrazinamide (PZA) 50 - 100 (at acidic pH 5.5-6.0)[5][16]

Note: The activity of Pyrazinamide is highly dependent on an acidic pH, which mimics the environment within the phagolysosome of macrophages where M. tuberculosis can reside.[5][6]

Experimental Protocols

Standardized and reproducible experimental protocols are paramount for the accurate assessment of antitubercular drug efficacy. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay widely used for the rapid and low-cost determination of MICs for antitubercular drugs.[9][17][18][19]

Principle: The assay utilizes the redox indicator Alamar Blue, which is blue in its oxidized state and turns pink when reduced by metabolically active cells. The lowest drug concentration that prevents this color change is recorded as the MIC.

Detailed Protocol:

  • Preparation of Mycobacterial Inoculum:

    • Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) enrichment until it reaches a mid-log phase of growth.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

    • Dilute the adjusted suspension 1:50 in 7H9 broth to prepare the final inoculum.

  • Drug Dilution Series:

    • Prepare stock solutions of the test compounds and reference drugs in an appropriate solvent (e.g., dimethyl sulfoxide or water).

    • In a 96-well microplate, perform serial two-fold dilutions of each drug in 100 µL of 7H9 broth to achieve the desired final concentration range.

    • Include a drug-free control (medium only) and a positive control (bacteria with no drug).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared mycobacterial inoculum to each well, resulting in a final volume of 200 µL.

    • Seal the plates with parafilm to prevent evaporation and contamination.

    • Incubate the plates at 37°C for 7 days.

  • Addition of Alamar Blue and Reading:

    • After the incubation period, add 30 µL of Alamar Blue solution (and 20 µL of 10% Tween 80 to enhance color development) to each well.

    • Re-incubate the plates at 37°C for 24-48 hours.

    • Visually observe the color change in the wells. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.

    • The MIC is defined as the lowest drug concentration that remains blue.

MABA_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum_Prep Prepare M. tuberculosis Inoculum Inoculation Inoculate Plate with Bacteria Inoculum_Prep->Inoculation Drug_Dilution Prepare Drug Dilutions in 96-well Plate Drug_Dilution->Inoculation Incubation_1 Incubate at 37°C for 7 days Inoculation->Incubation_1 Add_Alamar Add Alamar Blue Reagent Incubation_1->Add_Alamar Incubation_2 Incubate at 37°C for 24-48h Add_Alamar->Incubation_2 Read_Results Observe Color Change (Blue = No Growth, Pink = Growth) Incubation_2->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

In Vivo Efficacy Testing: Murine Model of Tuberculosis

The murine model is a well-established preclinical model for evaluating the in vivo efficacy of antitubercular drug candidates.[20][21][22]

Principle: Mice are infected with M. tuberculosis, and the efficacy of a drug is determined by its ability to reduce the bacterial load in the lungs and other organs compared to untreated controls.

Detailed Protocol:

  • Infection of Mice:

    • Use an appropriate mouse strain (e.g., BALB/c or C57BL/6).

    • Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic infection. This typically results in the implantation of 50-100 colony-forming units (CFU) in the lungs.

    • Allow the infection to establish for a period of 2-4 weeks.

  • Drug Administration:

    • Randomly assign infected mice to treatment and control groups.

    • Administer the test compound and reference drugs to the respective treatment groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule will depend on the pharmacokinetic properties of the drug. A typical regimen is once daily, five days a week.

    • The control group receives the vehicle used to dissolve the drugs.

  • Assessment of Bacterial Load:

    • At specified time points during and after the treatment period, euthanize a subset of mice from each group.

    • Aseptically remove the lungs and spleens.

    • Homogenize the organs in a suitable buffer (e.g., phosphate-buffered saline with 0.05% Tween 80).

    • Plate serial dilutions of the organ homogenates on Middlebrook 7H11 agar plates supplemented with OADC (oleic acid-albumin-dextrose-catalase).

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colonies to determine the CFU per organ.

  • Data Analysis:

    • Calculate the mean log10 CFU for each group at each time point.

    • Compare the bacterial load in the treatment groups to the control group to determine the reduction in CFU, which is a measure of the drug's in vivo efficacy.

InVivo_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Aerosol_Infection Low-Dose Aerosol Infection of Mice with M. tuberculosis Establish_Infection Allow Infection to Establish (2-4 weeks) Aerosol_Infection->Establish_Infection Group_Assignment Randomize Mice into Treatment and Control Groups Establish_Infection->Group_Assignment Drug_Admin Administer Drugs/Vehicle (e.g., daily for 4 weeks) Group_Assignment->Drug_Admin Euthanasia Euthanize Mice at Defined Timepoints Drug_Admin->Euthanasia Organ_Harvest Harvest Lungs and Spleens Euthanasia->Organ_Harvest Homogenization Homogenize Organs Organ_Harvest->Homogenization Plating Plate Serial Dilutions on 7H11 Agar Homogenization->Plating Incubation Incubate Plates at 37°C (3-4 weeks) Plating->Incubation CFU_Count Count Colony Forming Units (CFU) Incubation->CFU_Count Data_Analysis Analyze and Compare CFU Reduction CFU_Count->Data_Analysis

Conclusion and Future Directions

This comparative guide highlights the well-established efficacy and mechanisms of action of first-line antitubercular drugs. While p-aminosalicylic acid has a known role as a second-line agent targeting folate synthesis, there is a notable gap in the literature regarding the specific antitubercular properties of its hydrazide derivative, this compound.

The synthesis and evaluation of various hydrazide-hydrazone derivatives have shown promise in yielding compounds with potent antitubercular activity.[10][23][24] This suggests that PAH could be a valuable scaffold for the development of new antitubercular agents. Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies of PAH against first-line drugs and PAS to accurately determine its efficacy and potential for synergistic effects.

  • Mechanism of Action Elucidation: Investigating the precise molecular targets of PAH to confirm its hypothesized dual-action mechanism.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a library of PAH analogs to optimize its antitubercular activity and pharmacokinetic properties.

By addressing these research questions, the scientific community can better ascertain the potential of this compound and its derivatives as valuable additions to the arsenal of drugs used to combat tuberculosis.

References

A Comparative Guide to the Analytical Quantification of p-Aminosalicylic Acid and its Hydrazide Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of validated analytical methods for the quantification of p-aminosalicylic acid (PAS) and proposes potential methodologies for its derivative, p-aminosalicylic acid hydrazide. The information presented is intended to assist researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs.

Validated Analytical Methods for p-Aminosalicylic Acid (PAS)

Several analytical techniques have been successfully validated for the quantification of p-aminosalicylic acid in various matrices, including pharmaceutical formulations and biological samples. The most common methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of PAS due to its high resolution and sensitivity.

Table 1: Comparison of Validated HPLC Methods for p-Aminosalicylic Acid (PAS) Quantification

ParameterMethod 1Method 2
Column Reversed-phase C18 (5 µm, 250 × 4.6 mm)Ion-pair on monolithic Chromolith SpeedROD RP-18e
Mobile Phase Gradient with 17.5 mM potassium phosphate buffer (pH 3.5) and methanol20 mM phosphate buffer, 20 mM tetrabutylammonium hydrogen sulphate and 16% (v/v) methanol (pH 6.8)
Detection FluorescenceUV at 233 nm
Linearity Range 0.05 - 500 µg/mLNot specified
Accuracy 93 - 109%Not specified
Intra-day Precision (%RSD) 1 - 8%Not specified
Inter-day Precision (%RSD) 1 - 8%Not specified
Lower Limit of Quantification (LLOQ) 50 ng/mL (plasma), 17 ng/g (tissues)[1]Not specified

This method is suitable for the quantification of PAS and its major metabolite, N-acetyl-p-aminosalicylic acid (AcPAS), in plasma, cerebrospinal fluid, and tissue samples.[1]

  • Sample Preparation: Biological samples undergo a one-step protein precipitation.

  • Chromatographic Separation: The supernatant is injected onto a reversed-phase C18 column. A gradient mobile phase consisting of 17.5 mM potassium phosphate buffer (pH 3.5, Solvent A) and methanol (Solvent B) is used for separation.

  • Detection: On-line fluorescence detection is employed for quantification.

HPLC_Workflow_PAS cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis BiologicalSample Biological Sample ProteinPrecipitation Protein Precipitation BiologicalSample->ProteinPrecipitation Supernatant Collect Supernatant ProteinPrecipitation->Supernatant Injection Inject Supernatant Supernatant->Injection C18Column Reversed-Phase C18 Column Injection->C18Column GradientElution Gradient Elution C18Column->GradientElution FluorescenceDetection Fluorescence Detection GradientElution->FluorescenceDetection Quantification Quantification of PAS FluorescenceDetection->Quantification

HPLC Workflow for PAS Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity for the quantification of PAS, particularly in complex biological matrices.

Table 2: Validated LC-MS/MS Method for p-Aminosalicylic Acid (PAS) Quantification in Human Plasma

ParameterMethod Details
Extraction Protein precipitation
Column Not specified
Mobile Phase Not specified
Detection Tandem mass spectrometry
Lower Limit of Quantification (LLOQ) 0.01 µg/mL[2]
Precision (%CV) ≤5%[2]
Accuracy Within 2.5% difference between samples[2]

This method has been validated for the quantification of PAS in human plasma.[2]

  • Sample Preparation: Protein precipitation is used to extract PAS from plasma samples.

  • Chromatographic Separation: The extracted sample is subjected to high-performance liquid chromatography.

  • Detection: Quantification is achieved using tandem mass spectrometry.

LCMSMS_Workflow_PAS cluster_sample_prep Sample Preparation cluster_lcmsms LC-MS/MS Analysis cluster_data Data Analysis PlasmaSample Human Plasma Sample ProteinPrecipitation Protein Precipitation PlasmaSample->ProteinPrecipitation Injection Inject Extract ProteinPrecipitation->Injection HPLC HPLC Separation Injection->HPLC MSMS Tandem Mass Spectrometry HPLC->MSMS Quantification Quantification of PAS MSMS->Quantification

LC-MS/MS Workflow for PAS Quantification
UV-Visible Spectrophotometry

Spectrophotometric methods offer a simpler and more cost-effective alternative for the quantification of PAS, particularly in pharmaceutical dosage forms. These methods often involve a derivatization step to enhance sensitivity and shift the absorbance to the visible region, minimizing interference from excipients.

Table 3: Comparison of Validated Spectrophotometric Methods for p-Aminosalicylic Acid (PAS) Quantification

ParameterMethod A (DAB)Method B (DAC)
Derivatizing Reagent p-dimethylaminobenzaldehyde (DAB)p-dimethylaminocinnamaldehyde (DAC)
λmax 460 nm[3]555 nm[3]
Linearity Range 0.4 – 2.0 μg/mL[3]0.4 – 2.0 μg/mL[3]
Molar Absorptivity (L/mole/cm) 2.4 × 104[3]3.8 × 104[3]
% Recovery in Tablets 97.6 ± 1.71[3]98.4 ± 1.45[3]

These methods are based on the reaction of PAS with a derivatizing reagent to form a colored product.[3]

  • Derivatization: PAS is reacted with either p-dimethylaminobenzaldehyde (DAB) or p-dimethylaminocinnamaldehyde (DAC) in an acidic buffer.

  • Measurement: The absorbance of the resulting colored solution is measured at the respective λmax.

Spectrophotometry_Workflow_PAS cluster_reaction Derivatization cluster_measurement Spectrophotometric Measurement cluster_data Data Analysis PAS_Sample PAS Sample DerivatizingReagent Add Derivatizing Reagent (DAB or DAC) PAS_Sample->DerivatizingReagent ColoredProduct Formation of Colored Product DerivatizingReagent->ColoredProduct MeasureAbsorbance Measure Absorbance at λmax ColoredProduct->MeasureAbsorbance Quantification Quantification of PAS MeasureAbsorbance->Quantification

Spectrophotometry Workflow for PAS

Proposed Analytical Methods for this compound

Proposed High-Performance Liquid Chromatography (HPLC) Method

An HPLC method, likely requiring a derivatization step, is a promising approach for the selective and sensitive quantification of this compound.

  • Derivatization: React the this compound sample with a suitable derivatizing agent, such as salicylaldehyde, to form a stable derivative with good chromatographic properties.

  • Chromatographic Separation: Separate the derivative using a reversed-phase C18 column with a mobile phase consisting of a buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Detection: Monitor the elution of the derivative using a UV detector at an appropriate wavelength.

Proposed_HPLC_Workflow_Hydrazide cluster_derivatization Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis HydrazideSample p-Aminosalicylic Acid Hydrazide Sample DerivatizingAgent Add Derivatizing Agent (e.g., Salicylaldehyde) HydrazideSample->DerivatizingAgent StableDerivative Formation of Stable Derivative DerivatizingAgent->StableDerivative Injection Inject Derivative StableDerivative->Injection C18Column Reversed-Phase C18 Column Injection->C18Column IsocraticElution Isocratic/Gradient Elution C18Column->IsocraticElution UVDetection UV Detection IsocraticElution->UVDetection Quantification Quantification of Hydrazide UVDetection->Quantification

Proposed HPLC Workflow for Hydrazide
Proposed Spectrophotometric Method

A colorimetric method based on the reaction of the hydrazide group with a chromogenic reagent could provide a simple and rapid assay for this compound.

  • Color Formation: React the this compound sample with a chromogenic reagent such as p-dimethylaminobenzaldehyde in an acidic medium to form a colored product.

  • Measurement: Measure the absorbance of the resulting solution at the wavelength of maximum absorption using a spectrophotometer.

  • Quantification: Determine the concentration of the hydrazide from a calibration curve prepared with standard solutions. A spectrophotometric method for determining hydrazine has been developed using p-dimethylaminobenzaldehyde, which forms a yellow colored product with a maximum absorption at 458 nm.[4]

Proposed_Spectrophotometry_Workflow_Hydrazide cluster_reaction Color Formation cluster_measurement Spectrophotometric Measurement cluster_data Data Analysis HydrazideSample p-Aminosalicylic Acid Hydrazide Sample ChromogenicReagent Add Chromogenic Reagent (e.g., p-DMAB) HydrazideSample->ChromogenicReagent ColoredProduct Formation of Colored Product ChromogenicReagent->ColoredProduct MeasureAbsorbance Measure Absorbance at λmax ColoredProduct->MeasureAbsorbance Quantification Quantification of Hydrazide MeasureAbsorbance->Quantification

Proposed Spectrophotometry Workflow

Disclaimer: The proposed methods for this compound are based on established principles for the analysis of similar compounds and have not been specifically validated for this analyte. Researchers should perform a full method validation according to ICH guidelines to ensure the accuracy, precision, and reliability of the chosen method for their intended purpose.

References

Synergistic Antimicrobial Effects of p-Aminosalicylic Acid Hydrazide in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antimicrobial resistance necessitates a continual search for effective therapeutic strategies. One promising approach is the use of combination therapies that exhibit synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual agents. This guide provides a comparative analysis of the synergistic effects of p-aminosalicylic acid (PAS), a key anti-tuberculosis drug, with other antibiotics, supported by experimental data. This information is critical for researchers in infectious diseases, scientists exploring novel drug combinations, and professionals in drug development aiming to repurpose existing antibiotics to combat multidrug-resistant pathogens.

Quantitative Analysis of Synergistic Effects

The synergistic potential of p-aminosalicylic acid is most prominently documented in combination with isoniazid against Mycobacterium tuberculosis. The following table summarizes the quantitative data from in vitro studies, highlighting the fold decrease in the Minimum Inhibitory Concentration (MIC) of each drug when used in combination.

Antibiotic CombinationTarget OrganismFold Decrease in MIC of PASFold Decrease in MIC of Other AntibioticFractional Inhibitory Concentration (FIC) IndexReference
p-Aminosalicylic Acid + IsoniazidMycobacterium tuberculosis8-fold16-fold≤ 0.5 (Synergistic in 94.4% of isolates)[1][2]
p-Aminosalicylic Acid + StreptomycinMycobacterium tuberculosisData not availableData not availableData not available[3]
p-Aminosalicylic Acid + EthambutolMycobacterium tuberculosisData not availableData not availableData not available[4][5]
p-Aminosalicylic Acid + PyrazinamideMycobacterium tuberculosisData not availableData not availableData not available[6][7]
p-Aminosalicylic Acid + FluoroquinolonesMycobacterium tuberculosisData not availableData not availableData not available[8]

Experimental Protocols

The determination of synergistic effects between antibiotics is primarily conducted using the checkerboard assay, which allows for the calculation of the Fractional Inhibitory Concentration (FIC) index.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to assess the in vitro interaction of two antimicrobial agents against a specific microorganism.

1. Preparation of Antibiotic Solutions:

  • Stock solutions of each antibiotic (p-aminosalicylic acid and the partner antibiotic) are prepared at a concentration significantly higher than their known MIC.

  • Serial two-fold dilutions of each antibiotic are prepared in a liquid growth medium appropriate for the test organism (e.g., Middlebrook 7H9 broth for M. tuberculosis).

2. Microplate Setup:

  • A 96-well microtiter plate is used.

  • Along the x-axis, decreasing concentrations of Antibiotic A are added to each column.

  • Along the y-axis, decreasing concentrations of Antibiotic B are added to each row.

  • This creates a matrix of wells containing various combinations of the two antibiotics.

  • Control wells containing each antibiotic alone, as well as a growth control (no antibiotic) and a sterility control (no bacteria), are included.

3. Inoculation:

  • A standardized inoculum of the test organism (e.g., M. tuberculosis at a specific McFarland standard) is prepared.

  • Each well of the microtiter plate is inoculated with the bacterial suspension.

4. Incubation:

  • The plate is incubated under appropriate conditions (temperature, time, and atmosphere) for the test organism. For M. tuberculosis, this typically involves incubation at 37°C for 7-14 days.

5. Determination of MIC:

  • After incubation, the MIC of each antibiotic alone and in combination is determined. The MIC is the lowest concentration of the antibiotic that inhibits visible growth of the microorganism. For M. tuberculosis, a growth indicator like alamarBlue may be used to facilitate the reading of results.[1]

6. Calculation of the Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to quantify the interaction between the two antibiotics.

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • FIC Index (FICI) = FIC of Drug A + FIC of Drug B

Interpretation of the FIC Index:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Mechanisms of Action and Synergy

The synergistic effect of p-aminosalicylic acid with other antibiotics, particularly isoniazid, is rooted in their distinct mechanisms of action that collectively cripple essential bacterial pathways.

  • p-Aminosalicylic Acid (PAS): PAS is a structural analog of para-aminobenzoic acid (PABA). It competitively inhibits the enzyme dihydropteroate synthase, a key enzyme in the folate synthesis pathway of mycobacteria. This disruption of folate metabolism ultimately inhibits the synthesis of nucleic acids, halting bacterial growth.[1][9]

  • Isoniazid (INH): Isoniazid is a prodrug that, once activated by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids. Mycolic acids are essential components of the mycobacterial cell wall, providing structural integrity and protection.[10]

The proposed mechanism for the synergy between PAS and isoniazid involves the weakening of the mycobacterial cell wall by isoniazid, which may, in turn, increase the permeability of the cell to PAS, allowing for higher intracellular concentrations and more effective inhibition of the folate pathway.

Synergy_Mechanism cluster_bacterium Mycobacterium tuberculosis INH Isoniazid activated_INH Activated Isoniazid INH->activated_INH Activation by KatG mycolic_acid Mycolic Acid Synthesis activated_INH->mycolic_acid Inhibits cell_wall Cell Wall Integrity mycolic_acid->cell_wall Essential for PAS p-Aminosalicylic Acid cell_wall->PAS Increased Permeability (Hypothesized) folate_pathway Folate Synthesis (Dihydropteroate Synthase) PAS->folate_pathway Inhibits nucleic_acid Nucleic Acid Synthesis folate_pathway->nucleic_acid Essential for

Caption: Proposed mechanism of synergy between isoniazid and p-aminosalicylic acid.

Experimental and Logical Workflow

The process of identifying and characterizing the synergistic effects of antibiotic combinations follows a structured workflow, from initial screening to mechanistic investigation.

Experimental_Workflow cluster_workflow Synergy Testing Workflow start Hypothesize Potential Synergistic Combinations checkerboard In Vitro Synergy Testing (Checkerboard Assay) start->checkerboard calculate_fic Calculate Fractional Inhibitory Concentration (FIC) Index checkerboard->calculate_fic interpret_fic Interpret FIC Index (Synergy, Additive, Antagonism) calculate_fic->interpret_fic mechanism Investigate Mechanism of Synergy interpret_fic->mechanism If Synergistic

References

Evaluating the Specificity of p-Aminosalicylic Acid as an Enzyme Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed evaluation of the enzyme inhibitory specificity of p-aminosalicylic acid (PAS). While the initial query focused on p-aminosalicylic acid hydrazide, the available scientific literature predominantly investigates the parent compound, p-aminosalicylic acid, a key second-line antitubercular drug. This document will, therefore, focus on the well-documented mechanism and specificity of PAS and its active metabolite.

Introduction

p-Aminosalicylic acid (PAS) is a bacteriostatic agent primarily used in the treatment of multidrug-resistant tuberculosis.[1] It functions as a prodrug, requiring metabolic activation within Mycobacterium tuberculosis to exert its effect.[2][3][4][5][6][7] Understanding the specificity of PAS and its metabolites is crucial for predicting potential off-target effects, understanding mechanisms of resistance, and guiding the development of more selective enzyme inhibitors.

Mechanism of Action: A Multi-Target Approach in the Folate Pathway

The primary mechanism of action of PAS involves its conversion into a fraudulent metabolite that targets the folate biosynthesis pathway in Mycobacterium tuberculosis.[2][3][4][5] As a structural analog of p-aminobenzoic acid (PABA), PAS is sequentially processed by two enzymes:

  • Dihydropteroate Synthase (DHPS): PAS acts as a substrate for DHPS, leading to the formation of a hydroxyl dihydropteroate intermediate.[3]

  • Dihydrofolate Synthase (DHFS): This intermediate is further converted by DHFS into a hydroxyl dihydrofolate antimetabolite.[3]

This final antimetabolite is the active inhibitory molecule, targeting dihydrofolate reductase (DHFR), a critical enzyme for the regeneration of tetrahydrofolate, which is essential for nucleotide synthesis.[2][3][4][5]

Recent evidence also suggests that the active metabolite of PAS may inhibit flavin-dependent thymidylate synthase (ThyX), indicating a potential for multi-targeting within the folate pathway.[1][8] Some PAS-resistant bacterial strains have been found to have mutations in the gene for thymidylate synthase A (thyA), further supporting this secondary target.[9]

Data Presentation: Quantitative Analysis of Inhibitory Activity

The following table summarizes the known inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for the active metabolite of p-aminosalicylic acid (PAS-M) and comparator compounds against various enzymes.

Compound/MetaboliteTarget EnzymeOrganismInhibitory Constant (Ki)IC50Citation(s)
PAS Metabolite (PAS-M) Dihydrofolate Reductase (DHFR)Mycobacterium tuberculosis750 nM-[8]
PAS Metabolite (PAS-M) Flavin-dependent Thymidylate Synthase (ThyX)Mycobacterium tuberculosisInhibition suggested-[1][8]
Methotrexate (Comparator) Dihydrofolate Reductase (DHFR)Mycobacterium tuberculosis< 10 nM-[8]
Trimethoprim (Comparator) Dihydrofolate Reductase (DHFR)Mycobacterium tuberculosisPotent inhibitor-[10]
Ibuprofen (Inhibitor of PAS uptake) Organic Anion Transporter 1 (OAT1)Human-5.1 µM[11]
Ibuprofen (Inhibitor of PAS uptake) Organic Anion Transporter 3 (OAT3)Human-1.98 µM[11]
Rifampin (Inhibitor of PAS uptake) Organic Anion-Transporting Polypeptide 1B1 (OATP1B1)Human-Significant Inhibition[11]
Probenecid (Inhibitor of PAS uptake) Organic Anion Transporter 1 (OAT1)Human-16.3 µM[11]
Probenecid (Inhibitor of PAS uptake) Organic Anion Transporter 3 (OAT3)Human-24.6 µM[11]

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

A standard method for determining DHFR inhibition involves monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[12][13][14][15][16]

Materials:

  • DHFR enzyme (from M. tuberculosis)

  • Dihydrofolic acid (substrate)

  • NADPH (cofactor)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test inhibitor (e.g., PAS metabolite)

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADPH, and the DHFR enzyme in a 96-well plate.

  • Add the test inhibitor at various concentrations to the appropriate wells. A known DHFR inhibitor like methotrexate should be used as a positive control.

  • Initiate the reaction by adding the substrate, dihydrofolic acid.

  • Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode at a constant temperature (e.g., 25°C).

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

  • The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Mandatory Visualizations

PAS_Mechanism cluster_folate_pathway Mycobacterium tuberculosis Folate Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS PAS p-Aminosalicylic Acid (PAS) (Prodrug) PAS->DHPS competes with PABA Hydroxyl_DHP Hydroxyl Dihydropteroate DHPS->Hydroxyl_DHP metabolizes PAS DHFS Dihydrofolate Synthase (DHFS) Hydroxyl_DHP->DHFS PAS_Metabolite Hydroxyl Dihydrofolate Antimetabolite (Active Inhibitor) DHFS->PAS_Metabolite DHFR Dihydrofolate Reductase (DHFR) PAS_Metabolite->DHFR Inhibits ThyX Thymidylate Synthase (ThyX) PAS_Metabolite->ThyX Inhibits (potential) DHF Dihydrofolate (DHF) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotide_Synthesis Nucleotide Synthesis THF->Nucleotide_Synthesis

Caption: Metabolic activation of p-aminosalicylic acid (PAS) and inhibition of DHFR.

Experimental_Workflow cluster_workflow DHFR Inhibition Assay Workflow Reagents Prepare Reagents: - DHFR Enzyme - NADPH - Assay Buffer Reaction_Setup Set up Reaction in 96-well Plate: - Buffer, NADPH, Enzyme, Inhibitor Reagents->Reaction_Setup Inhibitor Prepare Inhibitor Dilutions: - PAS Metabolite - Controls (e.g., Methotrexate) Inhibitor->Reaction_Setup Initiate Initiate Reaction: Add Dihydrofolic Acid (Substrate) Reaction_Setup->Initiate Measure Kinetic Measurement: Monitor Absorbance at 340 nm Initiate->Measure Analyze Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 Measure->Analyze Result Result: Inhibitory Potency Analyze->Result

Caption: Workflow for determining DHFR enzyme inhibition.

Conclusion

The available evidence indicates that p-aminosalicylic acid is a prodrug whose specificity is determined by its metabolic activation within the folate pathway of Mycobacterium tuberculosis. The resulting antimetabolite primarily targets dihydrofolate reductase (DHFR) and may also exhibit activity against thymidylate synthase (ThyX). While its action is relatively specific to the folate pathway, the parent compound, PAS, is a substrate for several human transporters, which can lead to drug-drug interactions and potential off-target effects in the host. This guide provides a framework for comparing the inhibitory profile of PAS and its metabolites, offering valuable insights for researchers in the field of antimicrobial drug development.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.